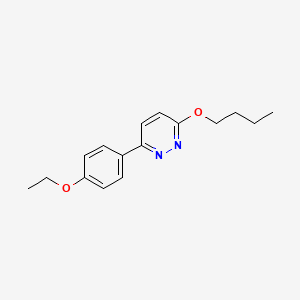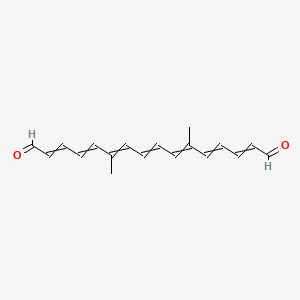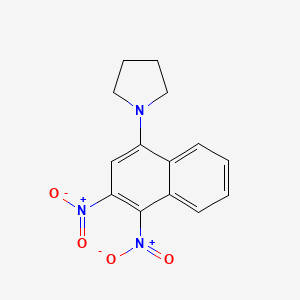
1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalene moiety substituted with two nitro groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine typically involves the nitration of naphthalene followed by the introduction of the pyrrolidine ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions on the naphthalene ring. Subsequent reactions involve the formation of the pyrrolidine ring through cyclization reactions, often using reagents such as pyrrolidine and appropriate catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and cyclization processes, optimized for yield and purity. These methods would employ continuous flow reactors and automated systems to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyrrolidine ring can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydronaphthalen-1-yl)pyrrolidine: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but with different substituents, leading to varied applications and properties.
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct chemical and biological characteristics
Uniqueness
1-(3,4-Dinitronaphthalen-1-yl)pyrrolidine is unique due to the presence of both the nitro groups and the pyrrolidine ring, which confer specific chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications .
Properties
CAS No. |
870966-64-6 |
|---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
1-(3,4-dinitronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H13N3O4/c18-16(19)13-9-12(15-7-3-4-8-15)10-5-1-2-6-11(10)14(13)17(20)21/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
ACZXVAQMXLOZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)

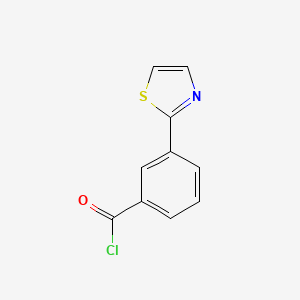
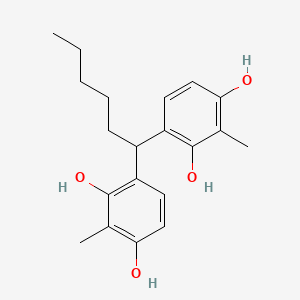
![elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
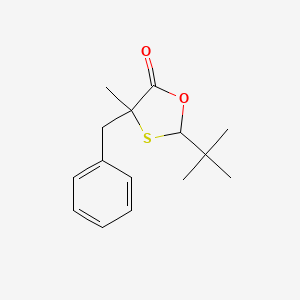
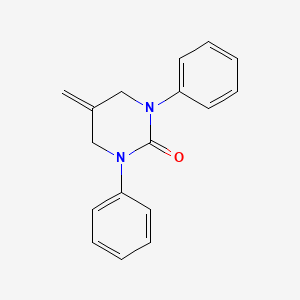
![1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene](/img/structure/B12607392.png)
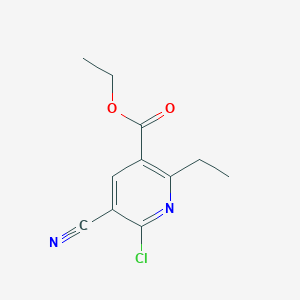
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
![2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B12607413.png)
